molecular formula C13H16N4O B5394832 N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide

N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5394832
M. Wt: 244.29 g/mol
InChI Key: VNUJEVUYPMOPPK-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The ethylphenyl group attached to the triazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-ethylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using formic acid to yield the triazole ring. The final step involves the acylation of the triazole with an appropriate carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethylacetophenone: A precursor in the synthesis of the compound.

    1-(4-ethylphenyl)ethanone: Another related compound with similar structural features.

Uniqueness

N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-10-4-6-11(7-5-10)9(2)16-13(18)12-14-8-15-17-12/h4-9H,3H2,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUJEVUYPMOPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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